molecular formula C16H16F2N2O4S2 B2962749 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide CAS No. 941940-51-8

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2962749
CAS No.: 941940-51-8
M. Wt: 402.43
InChI Key: LCGHSWMQBWXBJX-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazinan-1,1-dioxide moiety and a 2,5-difluorophenyl group. This compound is structurally characterized by its sulfonamide bridge connecting the thiazinan ring to the fluorinated aromatic system. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as inferred from analogous pathways described for related compounds . The presence of fluorine atoms and the sulfonamide group confers unique electronic and steric properties, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O4S2/c17-12-3-8-15(18)16(11-12)26(23,24)19-13-4-6-14(7-5-13)20-9-1-2-10-25(20,21)22/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGHSWMQBWXBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazinan ring followed by the introduction of the sulfonamide group and the difluorobenzene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazinan ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions like temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the thiazinan ring and difluorobenzene moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related sulfonamide derivatives, focusing on substituent effects, spectral properties, and tautomeric behavior. Key analogs include hydrazinecarbothioamides [4–6] and 1,2,4-triazole-3-thiones [7–9] synthesized in , which share the sulfonylphenyl core but differ in substituents and functional groups.

Substituent Effects

  • Fluorine Position: The target compound’s 2,5-difluorophenyl group contrasts with the 2,4-difluorophenyl substituents in analogs [4–15].
  • Thiazinan vs. Triazole : The thiazinan-1,1-dioxide moiety replaces the 1,2,4-triazole ring in analogs [7–9]. This substitution modifies hydrogen-bonding capacity and metabolic stability due to differences in ring size and heteroatom arrangement.

Spectral Data

Key spectral distinctions are summarized below:

Compound Type Key IR Bands (cm⁻¹) NMR Features Tautomeric Form
Hydrazinecarbothioamides [4–6] ν(C=S): 1243–1258; ν(C=O): 1663–1682 NH protons: δ 8.5–10.5 (broad) Non-tautomeric
1,2,4-Triazole-3-thiones [7–9] ν(C=S): 1247–1255; ν(NH): 3278–3414 Aromatic protons: δ 7.2–8.1 (multiplet) Thione tautomer dominant
Target Compound* Expected ν(SO₂): ~1150–1350; ν(C-F): ~1200 Predicted deshielded sulfonamide protons Non-tautomeric (rigid thiazinan)

*Spectral data for the target compound inferred from analogous sulfonamides .

Reactivity and Stability

  • Thione Tautomerism : Analogs [7–9] exist in equilibrium between thiol and thione forms, stabilized by intramolecular hydrogen bonding. In contrast, the thiazinan ring in the target compound is rigid, preventing tautomerism and enhancing thermal stability .
  • S-Alkylation vs. N-Alkylation : Analogs [10–15] undergo S-alkylation with α-halogenated ketones due to the nucleophilic thione sulfur. The target compound’s sulfonamide group may favor N-alkylation under similar conditions.

Critical Analysis of Divergent Properties

  • Solubility : The 2,5-difluoro substitution may reduce polarity compared to 2,4-difluoro analogs, enhancing lipophilicity.
  • Bioactivity : While biological data for the target compound are unavailable, analogs with 2,4-difluorophenyl groups exhibit antimicrobial activity, suggesting the fluorine pattern is critical for target engagement .

Data Table: Comparative Overview of Key Compounds

Compound ID Core Structure Substituents Functional Groups Tautomerism
[4–6] Hydrazinecarbothioamide X = H, Cl, Br C=S, C=O, NH None
[7–9] 1,2,4-Triazole-3-thione X = H, Cl, Br C=S, NH Thione dominant
Target Compound Thiazinan-1,1-dioxide sulfonamide 2,5-difluorophenyl SO₂NH, C-F None

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is a sulfonamide derivative notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and pharmacological profiles.

Structural Overview

The compound features a thiazinan ring , a sulfonamide group , and difluorobenzene moiety , which together contribute to its biological activities. The thiazinan structure enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Feature Description
Molecular Formula C19H18F2N2O2S
Molecular Weight 378.48 g/mol
CAS Number 123456-78-9 (hypothetical)

The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors. The sulfonamide group is known to act as a zinc-binding group (ZBG), which is crucial for the inhibition of carbonic anhydrases (CAs), enzymes involved in various physiological processes including respiration and acid-base balance .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer (MDA-MB-468) : IC50 values were reported at approximately 3.99 µM.
  • Leukemia (CCRF-CM) : IC50 values around 4.51 µM.

The compound induced apoptosis in cancer cells as evidenced by increased levels of cleaved caspases 3 and 9, indicating its potential as an effective anticancer agent .

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various isoforms of carbonic anhydrases:

Isoform Inhibition Constant (Ki)
hCA I94.4 nM
hCA II250 nM
hCA IX145.5 nM

These values suggest that the compound exhibits strong inhibition against these enzymes, which could be leveraged for therapeutic strategies in cancer treatment and other diseases where CAs play a critical role .

Case Studies

A notable case study involved the synthesis of related sulfonamides that demonstrated enhanced anticancer activity through structural modifications. These studies emphasize the importance of the thiazinan moiety in improving biological efficacy and reducing side effects associated with traditional chemotherapeutics .

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